Fmoc-s-allyloxy-amidomethyl-d-cysteine Fmoc-s-allyloxy-amidomethyl-d-cysteine
Brand Name: Vulcanchem
CAS No.: 232953-09-2
VCID: VC6203125
InChI: InChI=1S/C23H24N2O6S/c1-2-11-30-22(28)24-14-32-13-20(21(26)27)25-23(29)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
SMILES: C=CCOC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H24N2O6S
Molecular Weight: 456.51

Fmoc-s-allyloxy-amidomethyl-d-cysteine

CAS No.: 232953-09-2

Cat. No.: VC6203125

Molecular Formula: C23H24N2O6S

Molecular Weight: 456.51

* For research use only. Not for human or veterinary use.

Fmoc-s-allyloxy-amidomethyl-d-cysteine - 232953-09-2

Specification

CAS No. 232953-09-2
Molecular Formula C23H24N2O6S
Molecular Weight 456.51
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid
Standard InChI InChI=1S/C23H24N2O6S/c1-2-11-30-22(28)24-14-32-13-20(21(26)27)25-23(29)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
Standard InChI Key VSGLBFCDKZINCU-FQEVSTJZSA-N
SMILES C=CCOC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular formula of Fmoc-S-allyloxy-amidomethyl-D-cysteine is C23H24N2O6S, with a molecular weight of 456.5 g/mol . The IUPAC name, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid, reflects its three key components:

  • Fmoc group: A fluorenylmethyloxycarbonyl moiety protecting the α-amino group.

  • Allyloxy-amidomethyl group: A thiol-protecting group featuring an allyl ether linked to a carbamoylmethyl spacer.

  • D-cysteine backbone: The chiral center confers resistance to endogenous peptidases, enhancing metabolic stability in derived peptides.

The stereochemistry at the α-carbon (D-configuration) distinguishes it from naturally occurring L-cysteine, enabling the synthesis of non-native peptide sequences with tailored bioactivity .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC23H24N2O6S
Molecular Weight456.5 g/mol
SolubilitySoluble in DMF, DCM, THF
StabilityStable at -20°C, moisture-sensitive

The allyloxy-amidomethyl group enhances solubility in polar aprotic solvents compared to bulkier trityl-based protectants . This solubility profile facilitates its use in automated SPPS platforms.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis involves sequential protection of D-cysteine’s functional groups:

  • Fmoc Protection: Treatment with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) and diisopropylethylamine (DIPEA) yields Fmoc-D-cysteine .

  • Thiol Protection: Reaction with allyloxycarbonylaminomethyl chloride introduces the allyloxy-amidomethyl group. This step requires anhydrous conditions to prevent oxidation of the thiol to disulfide.

Critical Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: DCM/DMF (1:1)

  • Coupling Agent: N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt)

Industrial Manufacturing

Industrial production leverages solid-phase synthesis techniques, where the compound is pre-loaded onto resin beads for automated peptide assembly. Key considerations include:

  • Purity Standards: ≥95% HPLC purity for pharmaceutical-grade applications.

  • Scale-Up Challenges: Optimized coupling efficiency (>99%) to minimize deletion sequences.

A comparison of synthetic approaches is provided below:

ParameterLaboratory-ScaleIndustrial-Scale
Yield60–75%85–95%
PurificationColumn chromatographyReverse-phase HPLC
ThroughputMilligrams to gramsKilograms

Applications in Peptide Synthesis and Biotechnology

Orthogonal Deprotection Strategies

The allyloxy-amidomethyl group is removed via palladium-catalyzed deallylation, while the Fmoc group is cleaved with piperidine. This orthogonality enables sequential assembly of multi-disulfide peptides, such as conotoxins and insulin analogs .

Bioconjugation and Site-Specific Modifications

The thiol group, unveiled after deprotection, serves as a handle for:

  • PEGylation: Enhancing pharmacokinetics of therapeutic peptides.

  • Fluorescent Labeling: Enabling real-time tracking of peptide-receptor interactions.

  • Drug-Linker Attachment: Constructing antibody-drug conjugates (ADCs).

Material Science Innovations

Fmoc-S-allyloxy-amidomethyl-D-cysteine is pivotal in designing self-assembling peptides for:

  • Hydrogel Scaffolds: Used in 3D cell culture and regenerative medicine.

  • Nanoparticle Functionalization: Targeting moieties for precision drug delivery.

Comparison with Related Fmoc-Protected Cysteine Derivatives

ParameterFmoc-S-allyloxy-amidomethyl-D-cysteineFmoc-S-trityl-D-cysteine Boc-Cys(StBu)-OH
Thiol Protecting GroupAllyloxy-amidomethylTrityltert-Butylthio
Deprotection MethodPd(0)/PhSiH3TFA/TIPSTFA/Thiols
SolubilityHigh in DMF/DCMLow (hydrophobic trityl)Moderate
Cost$$$$$$

Key Advantage: The allyloxy-amidomethyl group offers a balance between stability under SPPS conditions and mild deprotection, avoiding harsh acids required for trityl removal .

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